molecular formula C6H11F2NO B14044001 (3S)-3-(2,2-Difluoroethyl)morpholine

(3S)-3-(2,2-Difluoroethyl)morpholine

Cat. No.: B14044001
M. Wt: 151.15 g/mol
InChI Key: SLBJBODOVHXGPG-YFKPBYRVSA-N
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Description

(3S)-3-(2,2-Difluoroethyl)morpholine is a chemical compound characterized by the presence of a morpholine ring substituted at the third position with a 2,2-difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-(2,2-Difluoroethyl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available morpholine and 2,2-difluoroethyl bromide.

    Reaction Conditions: The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) under basic conditions, typically using sodium hydride (NaH) as the base.

    Procedure: Morpholine is deprotonated by sodium hydride to form the morpholine anion, which then undergoes nucleophilic substitution with 2,2-difluoroethyl bromide to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: (3S)-3-(2,2-Difluoroethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as amines, thiols, or halides

Major Products Formed:

    Oxidation: N-oxides of this compound

    Reduction: Reduced derivatives with altered functional groups

    Substitution: Substituted morpholine derivatives with different functional groups

Scientific Research Applications

(3S)-3-(2,2-Difluoroethyl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3S)-3-(2,2-Difluoroethyl)morpholine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoroethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target sites.

Comparison with Similar Compounds

    (3S)-3-(2,2-Difluoroethyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

    (3S)-3-(2,2-Difluoroethyl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness: (3S)-3-(2,2-Difluoroethyl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and physical properties. The difluoroethyl group enhances the compound’s reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H11F2NO

Molecular Weight

151.15 g/mol

IUPAC Name

(3S)-3-(2,2-difluoroethyl)morpholine

InChI

InChI=1S/C6H11F2NO/c7-6(8)3-5-4-10-2-1-9-5/h5-6,9H,1-4H2/t5-/m0/s1

InChI Key

SLBJBODOVHXGPG-YFKPBYRVSA-N

Isomeric SMILES

C1COC[C@@H](N1)CC(F)F

Canonical SMILES

C1COCC(N1)CC(F)F

Origin of Product

United States

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